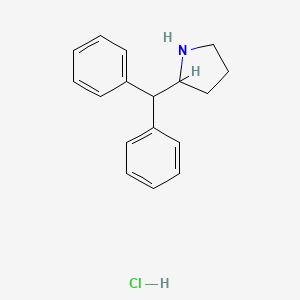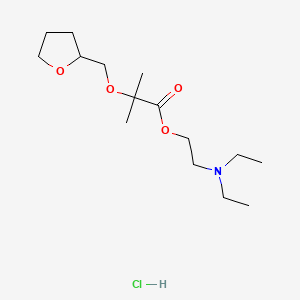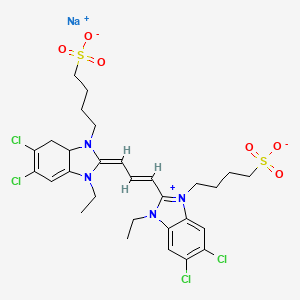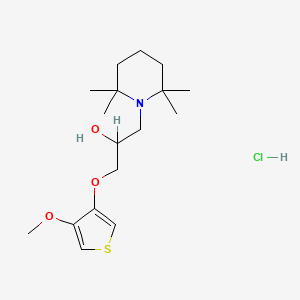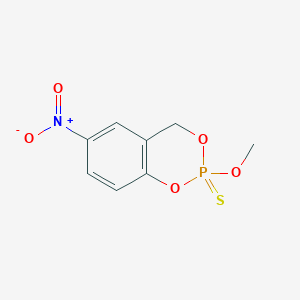
2-Methoxy-6-nitro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrosalithion is an organic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of a nitroso group (-NO) attached to a salithion backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrosalithion typically involves the nitration of salithion. One common method is the use of concentrated nitric acid or a mixture of concentrated nitric acid and glacial acetic acid as the nitrating agent. The reaction is carried out in a microchannel continuous flow reactor, which allows for efficient and controlled nitration. The reaction mixture is then quenched in cold water to precipitate the product, which is subsequently purified by filtration and washing .
Industrial Production Methods
For industrial-scale production, the microchannel continuous flow process is preferred due to its efficiency, safety, and ability to produce high yields. This method involves the continuous feeding of salithion and the nitrating agent into the reactor, where the reaction takes place under controlled conditions. The product is continuously collected, reducing the need for batch processing and improving overall productivity .
Análisis De Reacciones Químicas
Types of Reactions
5-Nitrosalithion undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of salithion.
Reduction: Amino derivatives of salithion.
Substitution: Various substituted salithion derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Nitrosalithion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation and nitrosylation reactions.
Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 5-Nitrosalithion involves the nitroso group, which can participate in various biochemical reactions. In biological systems, the nitroso group can undergo nitrosation and nitrosylation, leading to the formation of S-nitrosothiols and other nitroso derivatives. These reactions are important in cell signaling and can affect various molecular targets and pathways, including the regulation of protein function and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrosalicylic Acid: Similar in structure but with different reactivity and applications.
5-Nitro-1,10-Phenanthroline: Shares the nitroso group but has a different backbone and applications.
Nitrofurantoin: Contains a nitro group and is used as an antibiotic .
Uniqueness
5-Nitrosalithion is unique due to its specific combination of the nitroso group with the salithion backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
19143-18-1 |
|---|---|
Fórmula molecular |
C8H8NO5PS |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
2-methoxy-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C8H8NO5PS/c1-12-15(16)13-5-6-4-7(9(10)11)2-3-8(6)14-15/h2-4H,5H2,1H3 |
Clave InChI |
VOYURRLYYZCFGG-UHFFFAOYSA-N |
SMILES canónico |
COP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


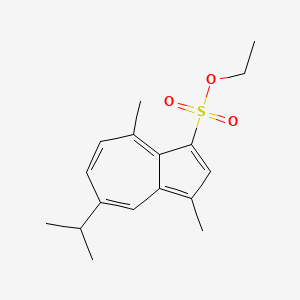
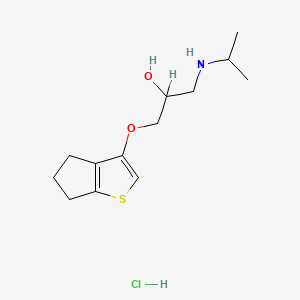
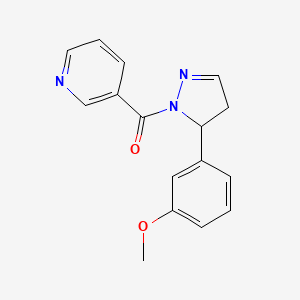
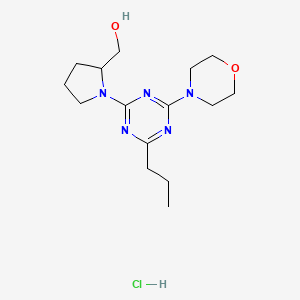


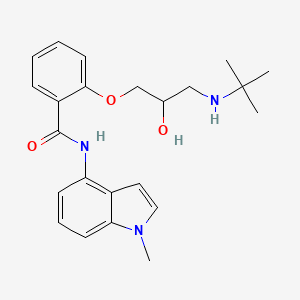

![4,11,13-trimethyl-5-(2-morpholin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12755706.png)
